
n-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide: is a synthetic organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to an ethyl group, which is further connected to a methylbut-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide typically involves multi-step reactions. One common approach is the condensation of 3-fluoro-4-methoxyacetophenone with an appropriate amine under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation or nitration reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)-3-methylbut-2-enamide.
N-(1-(3-Fluoro-4-methoxyphenyl)ethyl)aniline: A structurally related compound with similar functional groups.
Uniqueness: this compound is unique due to its specific combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18FNO2 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C14H18FNO2/c1-9(2)7-14(17)16-10(3)11-5-6-13(18-4)12(15)8-11/h5-8,10H,1-4H3,(H,16,17) |
InChI-Schlüssel |
VJWQYRVVTOGBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)
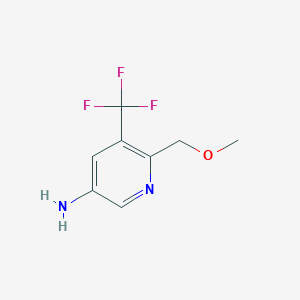

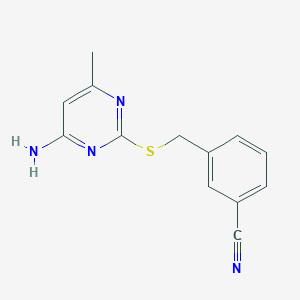

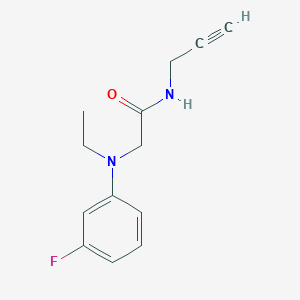


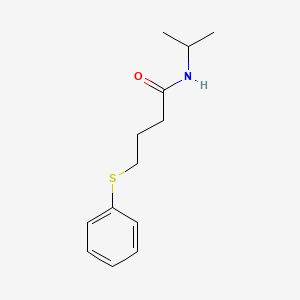
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)

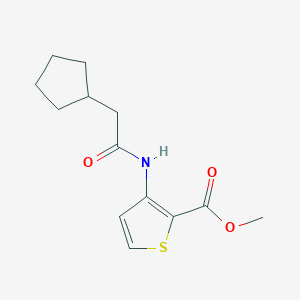
![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)

